2-(2-Methyl-3-nitrophenyl)propan-1-ol
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Overview
Description
2-(2-Methyl-3-nitrophenyl)propan-1-ol is an organic compound characterized by a nitro group and a methyl group attached to a phenyl ring, with a propanol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-3-nitrophenyl)propan-1-ol typically involves the nitration of 2-methylphenylpropan-1-ol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to achieve high-quality product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-3-nitrophenyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH₄) can be used.
Substitution: Halogenation can be carried out using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Formation of 2-(2-Methyl-3-nitrophenyl)propan-1-one or 2-(2-Methyl-3-nitrophenyl)propanoic acid.
Reduction: Formation of 2-(2-Methyl-3-aminophenyl)propan-1-ol.
Substitution: Formation of halogenated derivatives such as 2-(2-Methyl-3-nitrophenyl)-4-chloropropan-1-ol.
Scientific Research Applications
2-(2-Methyl-3-nitrophenyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Methyl-3-nitrophenyl)propan-1-ol depends on its chemical structure and the specific reactions it undergoes. The nitro group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with biological targets. The molecular targets and pathways involved may include enzymes and receptors that interact with the nitro or hydroxyl groups, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-Nitrophenyl)propan-1-ol: Lacks the methyl group, which may affect its reactivity and biological activity.
2-(3-Nitrophenyl)propan-1-ol: The position of the nitro group is different, potentially leading to different chemical and biological properties.
2-(2-Methyl-4-nitrophenyl)propan-1-ol: The nitro group is in a different position, which can influence the compound’s reactivity and interactions.
Uniqueness
2-(2-Methyl-3-nitrophenyl)propan-1-ol is unique due to the specific positioning of the nitro and methyl groups on the aromatic ring, which can significantly influence its chemical reactivity and potential applications. The combination of these functional groups provides a distinct set of properties that can be leveraged in various scientific and industrial contexts.
Properties
IUPAC Name |
2-(2-methyl-3-nitrophenyl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-7(6-12)9-4-3-5-10(8(9)2)11(13)14/h3-5,7,12H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFRUKOAGJPHBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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